molecular formula C16H18ClNO B3861789 (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide

(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide

Cat. No.: B3861789
M. Wt: 275.77 g/mol
InChI Key: GSSXOQYSFJCOMR-BQYQJAHWSA-N
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Description

(2E)-N-{Bicyclo[221]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide is a synthetic organic compound characterized by its bicyclic structure and the presence of a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the bicyclic structure with a chlorophenyl group, often using a Friedel-Crafts alkylation reaction.

    Formation of the amide bond: The final step involves the reaction of the intermediate with an appropriate amine to form the amide bond, typically under conditions that favor amide formation, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of phenol derivatives or substituted amines.

Scientific Research Applications

(2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-fluorophenyl)prop-2-enamide
  • (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-bromophenyl)prop-2-enamide
  • (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-methylphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-{Bicyclo[2.2.1]heptan-2-YL}-3-(2-chlorophenyl)prop-2-enamide lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, the chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-(2-bicyclo[2.2.1]heptanyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c17-14-4-2-1-3-12(14)7-8-16(19)18-15-10-11-5-6-13(15)9-11/h1-4,7-8,11,13,15H,5-6,9-10H2,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSXOQYSFJCOMR-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC1CC2NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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